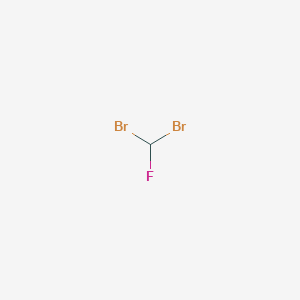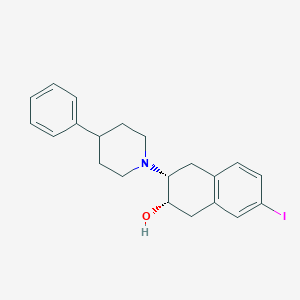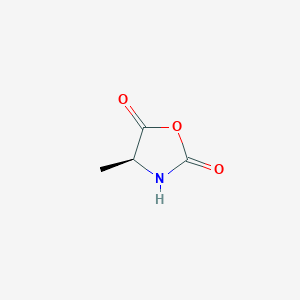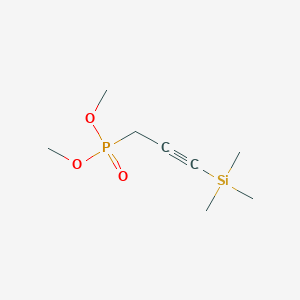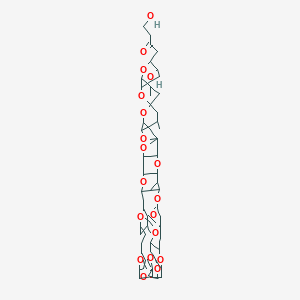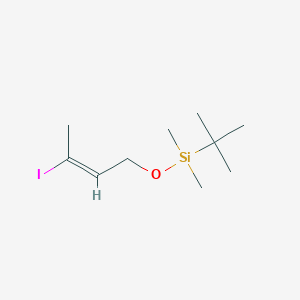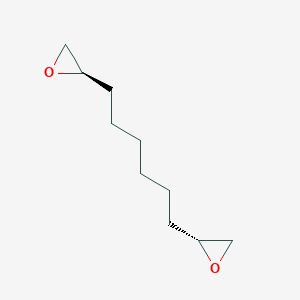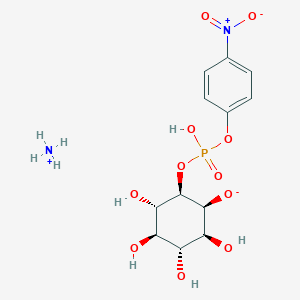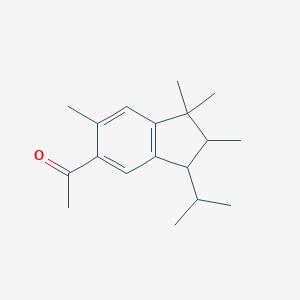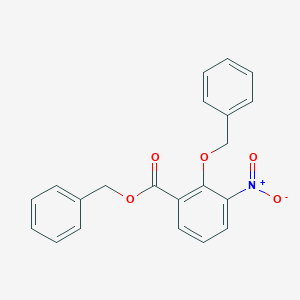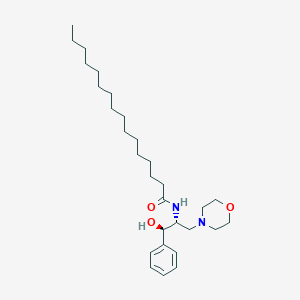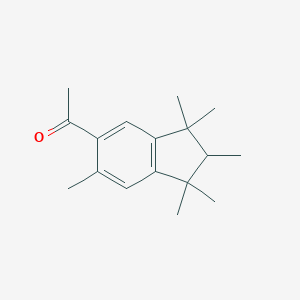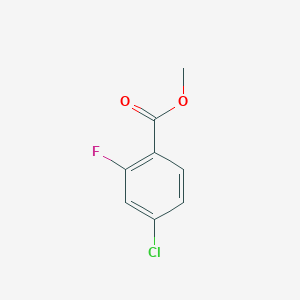![molecular formula C19H25BrN2O3S2 B117688 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane CAS No. 155622-15-4](/img/structure/B117688.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, also known as SA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to inhibit the Akt/mTOR and STAT3 pathways, which are involved in cell proliferation and survival. 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
生化学的および生理学的効果
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in neurodegenerative diseases, and the improvement of glucose metabolism and insulin sensitivity in diabetes.
実験室実験の利点と制限
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane also has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane, including further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy and safety in animal models and clinical trials. Additionally, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane could be used as a starting point for the development of new drugs targeting the same pathways and diseases.
合成法
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane is synthesized through a multi-step process involving the reaction of 1-adamantylamine with 4-bromobenzaldehyde, followed by the reaction of the resulting Schiff base with sodium sulfite and formaldehyde. The final product is obtained through the reaction of the intermediate with sulfamic acid.
科学的研究の応用
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been found to reduce amyloid beta-induced toxicity and improve cognitive function. In Parkinson's disease, 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane has been shown to protect dopaminergic neurons from oxidative stress.
特性
CAS番号 |
155622-15-4 |
|---|---|
製品名 |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
分子式 |
C19H25BrN2O3S2 |
分子量 |
473.5 g/mol |
IUPAC名 |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane |
InChI |
InChI=1S/C19H25BrN2O3S2/c20-16-3-1-15(2-4-16)19-8-13-5-14(9-19)7-18(6-13,11-19)12-22-17(21)10-26-27(23,24)25/h1-4,13-14H,5-12H2,(H2,21,22)(H,23,24,25) |
InChIキー |
HNOGSWOJWKMFRG-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)CN=C(CSS(=O)(=O)O)N |
同義語 |
Thiosulfuric acid, S-(2-(((3-(4-bromophenyl)tricyclo(3.3.1.1(sup 3,7)) dec-1-yl)methyl)amino)-2-iminoethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



